molecular formula C20H27NO5 B2894236 2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287266-94-6

2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2894236
CAS RN: 2287266-94-6
M. Wt: 361.438
InChI Key: PQVYXOULYAPXIL-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid” is a complex organic molecule. It has a molecular formula of C20H27NO5 and a molecular weight of 361.438. The structure includes a bicyclo[1.1.1]pentane moiety, which is a four-membered carbocycle .


Molecular Structure Analysis

The molecule contains a bicyclo[1.1.1]pentane moiety, which is a four-membered carbocycle with a bridging C(1)-C(3) bond . This structure is highly strained, allowing it to participate in a range of strain-releasing reactions .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I have access to. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Future Directions

Bicyclo[1.1.0]butanes and their derivatives have been gaining interest in the pharmaceutical industry due to their structural novelty and favorable electronic, steric, and conformational features . They are increasingly being used in the synthesis of more three-dimensional, C(sp3)-rich molecules . Future research may focus on exploring new synthetic methods and applications for these compounds.

properties

IUPAC Name

2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-25-10-6-5-9-19-12-20(13-19,14-19)16(17(22)23)21-18(24)26-11-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVYXOULYAPXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

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